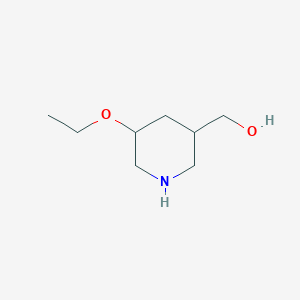
(5-Ethoxypiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethoxypiperidin-3-yl)methanol is a chemical compound with the molecular formula C8H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxypiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the ethylation of 3-hydroxypiperidine using ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxypiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (5-ethoxypiperidin-3-yl)ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(5-Ethoxypiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethoxypiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxypiperidin-3-yl)methanol
- (5-Propoxypiperidin-3-yl)methanol
- (5-Butoxypiperidin-3-yl)methanol
Uniqueness
(5-Ethoxypiperidin-3-yl)methanol is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(5-ethoxypiperidin-3-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h7-10H,2-6H2,1H3 |
InChI Key |
WAQCFKQTSRABFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(CNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


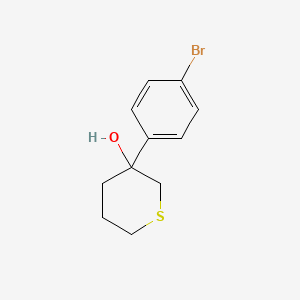


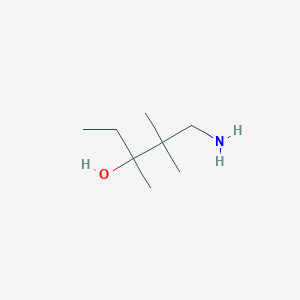
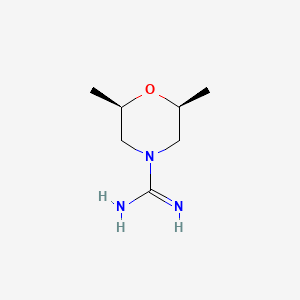
![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)
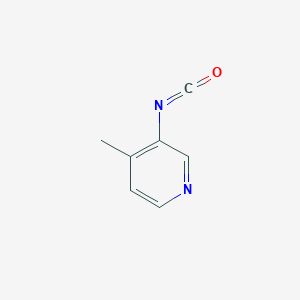

![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)


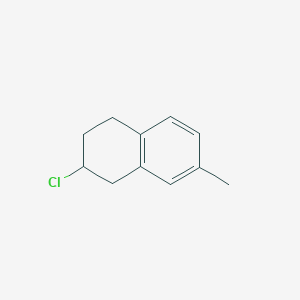
![1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15258746.png)
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B15258752.png)
